Furo[2,3-c]pyridin-5-ylmethanol

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Researchers synthesizing B-Raf or EGFR inhibitor libraries often face synthetic dead ends when using unsubstituted furopyridine scaffolds. Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) provides the precise 5-hydroxymethyl handle for direct, high-yielding derivatization. • Enables direct attachment of indanone oxime warheads for B-Raf inhibitor SAR. • Facilitates regioselective C6 functionalization via directed ortho-metalation. • Consistent ≥97% purity ensures reproducible yields in multi-step sequences.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 478148-60-6
Cat. No. B1343845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridin-5-ylmethanol
CAS478148-60-6
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=COC2=CN=C(C=C21)CO
InChIInChI=1S/C8H7NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-4,10H,5H2
InChIKeyUUKNFBHTKFKPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-c]pyridin-5-ylmethanol: Procurement & Differentiation Guide


Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) is a heterocyclic small molecule characterized by a fused furo[2,3-c]pyridine core scaffold bearing a reactive primary hydroxymethyl (-CH₂OH) group specifically at the 5-position of the pyridine ring [1]. This specific substitution pattern provides a unique chemical handle that distinguishes it from other furopyridine regioisomers and substitution variants [2]. With a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol, this compound serves primarily as a versatile synthetic intermediate rather than a direct biological probe or drug candidate . The combination of the electron-rich furo[2,3-c]pyridine fused ring system with a strategically positioned 5-hydroxymethyl functional group creates a platform for targeted derivatization via nucleophilic substitution, esterification, oxidation to the corresponding aldehyde, or further elaboration to more complex molecular architectures [2].

Hydroxymethyl handle for esterification, oxidation, or nucleophilic substitution
Protected 5-CH₂OH enables regioselective C6 lithiation
Direct precursor to furo[2,3-c]pyridine-based kinase inhibitor scaffolds

Why Generic Furopyridines Cannot Substitute


The assumption that any furopyridine scaffold can serve as a generic replacement for Furo[2,3-c]pyridin-5-ylmethanol is fundamentally flawed and can lead to synthetic dead ends or inactive final products. The exact regiochemistry of ring fusion (e.g., furo[2,3-c]pyridine versus furo[3,2-c]pyridine or furo[2,3-b]pyridine) dictates both the electronic distribution across the π-system and the accessibility of specific reactive sites, directly impacting the success of downstream functionalization reactions such as directed ortho-metalation or cross-coupling [1]. Furthermore, the presence and specific position of the hydroxymethyl group are non-negotiable for subsequent structure-activity relationship (SAR) studies, as this functional group serves as the primary point of derivatization to access entire families of biologically active compounds (e.g., B-Raf or EGFR inhibitors). Substituting with an analog that lacks this functional group (e.g., unsubstituted furo[2,3-c]pyridine) or has it at a different position would require additional, often low-yielding synthetic steps and may result in regioisomeric final products with vastly different, and likely diminished, biological activity [2].

Target: Furo[2,3-c]pyridin-5-ylmethanol
5-CH₂OH group present; enables directed C6 functionalization after protection
Substitute: Unsubstituted furo[2,3-c]pyridine
Lacks directing group; electrophilic substitution occurs only at furan C3, limiting pyridine ring derivatization
Target: C7 unsubstituted
Hydrogen at C7 allows both functionalization and retention strategies; orthogonal reactivity
Substitute: 7-Chloro analog (CAS 208519-39-5)
Fixed chlorine substituent directs reactivity toward cross-coupling, restricting SAR exploration at C7

Quantitative Differentiation Evidence


Regioselective Lithiation Capability

In contrast to unsubstituted furo[2,3-c]pyridine, which lacks a directing group for regioselective functionalization, Furo[2,3-c]pyridin-5-ylmethanol possesses a 5-hydroxymethyl substituent that can be exploited for directed lithiation at the 6-position [1]. Unsubstituted furo[2,3-c]pyridine exhibits electrophilic substitution exclusively at the 3-position of the furan ring, precluding direct access to functionalized pyridine ring derivatives [2]. The 5-hydroxymethyl group of Furo[2,3-c]pyridin-5-ylmethanol, after protection, serves as a powerful directing group for ortho-lithiation, enabling selective introduction of electrophiles at the adjacent C6 position, a synthetic handle not available in the unsubstituted parent scaffold [1].

Lithiation selectivity
Cross-study comparable
C6 directed vs furan C3 electrophilic only
Enables pyridine ring functionalization via ortho-metalation
Requires OH protection; based on established reactivity principles
Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Access to B-Raf Inhibitor Pharmacophores

Furo[2,3-c]pyridin-5-ylmethanol serves as a direct synthetic precursor to furo[2,3-c]pyridine indanone oximes, a class of potent and selective B-Raf inhibitors exemplified by compounds co-crystallized with B-Raf kinase (PDB: 3PSB) [1]. In contrast, the closely related unsubstituted furo[2,3-c]pyridine scaffold lacks the essential 5-hydroxymethyl handle required for efficient installation of the critical indanone oxime pharmacophore. While specific IC₅₀ values for derivatives originating from this specific alcohol are not publicly disclosed, the necessity of the 5-substituent for potent B-Raf inhibition is well-established in the primary literature [2]. Attempts to use unsubstituted furo[2,3-c]pyridine would necessitate a low-yielding, multi-step sequence to introduce a functional handle at the 5-position, significantly impacting overall synthetic efficiency and cost.

B-Raf inhibitor access
Class-level inference
Direct precursor vs multi-step synthesis
Reduces synthetic steps and cost for indanone oxime pharmacophore installation
Specific IC₅₀ not disclosed; SAR inferred from crystallography
Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Purity and Characterization Standards

Reputable suppliers of Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) provide batch-specific certificates of analysis confirming a minimum purity of 97% as determined by HPLC, with structural identity verified by ¹H-NMR spectroscopy . This level of analytical rigor is not uniformly guaranteed across all furopyridine analogs or from all vendors, where purity may be unspecified or determined by less stringent methods (e.g., GC). For comparison, sourcing of less common furopyridine regioisomers (e.g., furo[3,2-c]pyridine derivatives) often relies on custom synthesis without standardized, publicly available purity specifications, introducing significant variability and risk into downstream research workflows.

Purity specification
Head-to-head
≥97% (HPLC) with ¹H-NMR confirmation
Reduces experimental variability; batch-specific CoA
Compared to variable/unspecified purity in rare regioisomers
Quality Control Analytical Chemistry Procurement

Reactivity vs. 7-Chloro Analog

Furo[2,3-c]pyridin-5-ylmethanol (CAS 478148-60-6) differs fundamentally from its 7-chloro analog (Furo[2,3-c]pyridine-5-methanol, 7-chloro-; CAS 208519-39-5) in terms of available chemical space for further functionalization [1]. The 7-chloro analog possesses a reactive halogen at the C7 position, which predisposes the molecule towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) but limits its use in applications where a hydrogen at C7 is required for biological activity or where the chlorine atom could interfere with other transformations. In contrast, Furo[2,3-c]pyridin-5-ylmethanol is unsubstituted at C7, providing a clean slate for either direct functionalization via directed metalation or for leaving the position unmodified to mimic the core scaffold of unsubstituted furopyridine in biological assays.

Reactivity vs 7-Cl
Cross-study comparable
C7 unsubstituted vs pre-installed chlorine
Flexible SAR exploration vs fixed cross-coupling reactivity
Allows retention or late-stage C7 modification
Medicinal Chemistry Scaffold Derivatization Chemical Biology

EGFR Resistance Mutation Overcoming

Furo[2,3-c]pyridine-based compounds, such as PD13, have demonstrated potent inhibitory activity against both wild-type EGFR (IC₅₀ = 11.64 ± 1.30 nM) and the drug-resistant L858R/T790M mutant (IC₅₀ = 10.51 ± 0.71 nM) [1]. This level of activity against the T790M gatekeeper mutation is superior to first- and second-generation EGFR inhibitors like gefitinib and afatinib, which are largely ineffective against this resistant form. While Furo[2,3-c]pyridin-5-ylmethanol is a precursor rather than a direct inhibitor, it provides access to this privileged furopyridine scaffold. In contrast, alternative heterocyclic cores such as quinazoline (e.g., gefitinib) or pyrimidine typically exhibit significantly reduced potency against T790M mutants, often with IC₅₀ values in the micromolar range [1].

EGFR T790M potency
Class-level inference
IC₅₀ 10.51 ± 0.71 nM (PD13, L858R/T790M)
Reported potency context against drug-resistant mutant
>100-fold vs gefitinib; in vitro kinase assay data
EGFR Inhibition Non-Small Cell Lung Cancer Drug Resistance

Optimal Application Scenarios


Focused B-Raf Inhibitor Libraries

This compound is ideally suited for medicinal chemistry groups synthesizing focused libraries of B-Raf inhibitors, particularly those based on the furo[2,3-c]pyridine indanone oxime pharmacophore. The 5-hydroxymethyl group provides a direct, high-yielding point of attachment for the indanone oxime warhead, a feature not available in the unsubstituted scaffold [1]. This enables rapid parallel synthesis and SAR exploration around the core heterocycle.

Next-Generation EGFR Inhibitors for T790M Resistance

As a versatile precursor to the furo[2,3-c]pyridine core, this compound is critical for the development of novel EGFR inhibitors capable of potently suppressing both wild-type and drug-resistant mutant forms of the kinase (e.g., L858R/T790M) [1]. Its use facilitates the creation of chemical matter that has demonstrated a >100-fold improvement in potency against resistant mutants compared to earlier-generation drugs, making it a valuable asset for oncology programs targeting non-small cell lung cancer.

Regioselective C6 Derivatization

The presence of the 5-hydroxymethyl group enables highly regioselective C6 functionalization via directed ortho-metalation strategies after appropriate hydroxyl protection [1]. This capability is invaluable for chemists seeking to introduce diverse substituents onto the pyridine ring of the furo[2,3-c]pyridine scaffold, a transformation that is not possible with the unsubstituted parent compound. This allows for the systematic exploration of SAR at a position critical for modulating physicochemical and biological properties.

Custom Synthesis of Advanced Intermediates

For CROs and pharmaceutical process chemistry groups, Furo[2,3-c]pyridin-5-ylmethanol serves as a key intermediate for the custom synthesis of more complex, patentable furopyridine derivatives. Its high purity (≥97%) and well-defined analytical characterization reduce variability in multi-step synthetic sequences, ensuring reproducible yields and facilitating smooth technology transfer to larger scale production [1].

Application
Selection Property
Validation Focus
B-Raf inhibitor library synthesis
5-hydroxymethyl derivatization handle
Indanone oxime pharmacophore attachment efficiency
EGFR T790M mutant inhibitor research
Furo[2,3-c]pyridine core scaffold
Potency context against drug-resistant EGFR mutants
C6-selective pyridine functionalization
Protected 5-CH₂OH directing group
Ortho-metalation regioselectivity
Multi-step synthesis of complex derivatives
Verified purity and characterization
Batch reproducibility and scale-up consistency

Technical Documentation Hub

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58 linked technical documents
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